molecular formula C12H21NO B12655601 Piperidine, 1-(cyclohexylcarbonyl)- CAS No. 7103-46-0

Piperidine, 1-(cyclohexylcarbonyl)-

Cat. No.: B12655601
CAS No.: 7103-46-0
M. Wt: 195.30 g/mol
InChI Key: XBILPYQIGZIQEK-UHFFFAOYSA-N
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Description

Piperidine, 1-(cyclohexylcarbonyl)- is an organic compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic amine with the molecular formula C₅H₁₁N, consisting of a nitrogen atom and five carbon atoms in a ring structure

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-(cyclohexylcarbonyl)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Substitution reactions can introduce various functional groups into the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized piperidine derivatives, while reduction may produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of Piperidine, 1-(cyclohexylcarbonyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through various mechanisms, including inhibition of enzymes, modulation of receptor activity, and interference with cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Piperidine, 1-(cyclohexylcarbonyl)- include other piperidine derivatives such as:

  • Piperidine, 1-(phenylcarbonyl)-
  • Piperidine, 1-(methylcarbonyl)-
  • Piperidine, 1-(ethylcarbonyl)-

Uniqueness

Piperidine, 1-(cyclohexylcarbonyl)- is unique due to the presence of the cyclohexylcarbonyl group, which imparts distinct chemical and biological properties compared to other piperidine derivatives. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

7103-46-0

Molecular Formula

C12H21NO

Molecular Weight

195.30 g/mol

IUPAC Name

cyclohexyl(piperidin-1-yl)methanone

InChI

InChI=1S/C12H21NO/c14-12(11-7-3-1-4-8-11)13-9-5-2-6-10-13/h11H,1-10H2

InChI Key

XBILPYQIGZIQEK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)N2CCCCC2

Origin of Product

United States

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